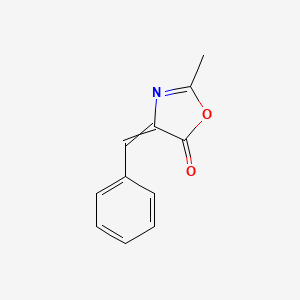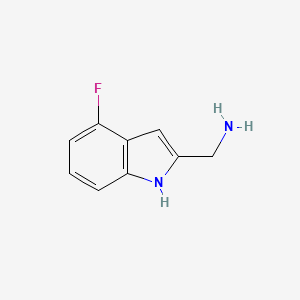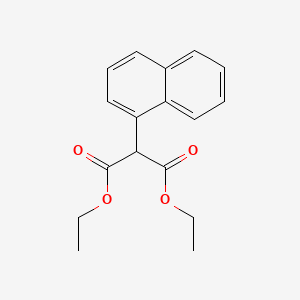
2-(Butylthio)pyrimidin-4(1H)-one
Vue d'ensemble
Description
2-(Butylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a pyrimidine ring with a butylthio substituent at the second position. Pyrimidinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)pyrimidin-4(1H)-one typically involves the reaction of a pyrimidinone derivative with a butylthio reagent. One common method is the nucleophilic substitution reaction where a halogenated pyrimidinone reacts with butylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The compound can undergo nucleophilic substitution reactions at the butylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Butylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(Butylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidinone ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(1H)-Pyrimidinone, 2-(methylthio)-
- 4(1H)-Pyrimidinone, 2-(ethylthio)-
- 4(1H)-Pyrimidinone, 2-(propylthio)-
Uniqueness
2-(Butylthio)pyrimidin-4(1H)-one is unique due to its butylthio substituent, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and propyl analogs, the butylthio group provides increased lipophilicity and potential for enhanced biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
54774-97-9 |
|---|---|
Formule moléculaire |
C8H12N2OS |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
2-butylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2OS/c1-2-3-6-12-8-9-5-4-7(11)10-8/h4-5H,2-3,6H2,1H3,(H,9,10,11) |
Clé InChI |
FCXIAZMHGVYTNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC=CC(=O)N1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(methylthio)-1H-benzo[D]imidazole](/img/structure/B8813807.png)










